molecular formula C16H13ClN4O3 B11333840 3-(1H-tetrazol-1-yl)phenyl (4-chloro-3-methylphenoxy)acetate

3-(1H-tetrazol-1-yl)phenyl (4-chloro-3-methylphenoxy)acetate

Cat. No.: B11333840
M. Wt: 344.75 g/mol
InChI Key: CQQZOQBEKWNSCR-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)ACETATE is a synthetic organic compound that features a tetrazole ring and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)ACETATE typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by cycloaddition reactions involving azides and nitriles under acidic or basic conditions.

    Phenoxyacetate Formation: The phenoxyacetate moiety can be synthesized by reacting phenol derivatives with chloroacetic acid or its derivatives in the presence of a base.

    Coupling Reaction: The final step involves coupling the tetrazole-containing phenyl compound with the phenoxyacetate derivative using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tetrazole rings.

    Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Biological Activity: Compounds with tetrazole rings are often explored for their antimicrobial, antifungal, and anticancer properties.

Medicine

    Pharmaceuticals: The compound might be investigated for its potential as a drug candidate due to its unique structural features.

Industry

    Agrochemicals: Possible use as a pesticide or herbicide due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in pharmaceuticals, the compound might interact with specific enzymes or receptors, modulating biological pathways. In catalysis, it could act as a ligand, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds like 5-(4-chlorophenyl)-1H-tetrazole.

    Phenoxyacetate Derivatives: Compounds like 2-(4-chlorophenoxy)acetic acid.

Uniqueness

The uniqueness of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)ACETATE lies in its combination of a tetrazole ring and a phenoxyacetate moiety, which may confer unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C16H13ClN4O3

Molecular Weight

344.75 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-(4-chloro-3-methylphenoxy)acetate

InChI

InChI=1S/C16H13ClN4O3/c1-11-7-13(5-6-15(11)17)23-9-16(22)24-14-4-2-3-12(8-14)21-10-18-19-20-21/h2-8,10H,9H2,1H3

InChI Key

CQQZOQBEKWNSCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3)Cl

Origin of Product

United States

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